2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Description
This compound features a 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-7-yl core linked via an acetamide group to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole. The purine moiety is a heterocyclic scaffold common in bioactive molecules, often associated with adenosine receptor modulation or kinase inhibition . The molecular formula is C₁₉H₁₈N₆O₃S, with a molecular weight of 410.45 g/mol.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4S/c1-8-18-13(27-20-8)9-4-5-28-14(9)19-10(24)6-23-7-17-12-11(23)15(25)22(3)16(26)21(12)2/h4-5,7,11H,6H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPHZHDKRHLMR-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N7O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a complex organic molecule belonging to the purine derivatives class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound's structure includes a purine ring system substituted with multiple functional groups that may influence its biological interactions. The molecular formula is , and it has a molecular weight of approximately 364.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activities and receptor functions, potentially leading to various biochemical responses. The compound may inhibit enzymes involved in DNA replication or repair mechanisms, which is significant for anticancer applications.
Anticancer Properties
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines such as H460 and A549. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 5.929 ± 0.97 μM and 6.76 ± 0.25 μM respectively .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| H460 | 5.929 ± 0.97 | Apoptosis induction |
| A549 | 6.76 ± 0.25 | Apoptosis induction |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Similar purine derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities.
Study on Apoptosis Induction
A study focusing on the apoptosis-inducing effects of related theophylline derivatives demonstrated that these compounds could significantly increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis . This suggests that the compound under review may also exhibit similar mechanisms.
Toxicity Assessments
In evaluating the safety profile of these compounds, normal hepatocyte cells (LO2) showed minimal toxicity at therapeutic concentrations when exposed to similar derivatives . This indicates a favorable therapeutic index for potential clinical applications.
Research Findings Overview
Research has demonstrated that the biological activities of purine derivatives can be influenced by structural modifications:
- Enzyme Inhibition : Compounds similar to the one have been shown to inhibit enzymes critical for cancer cell proliferation.
- Receptor Interaction : The interaction with specific receptors can lead to either agonistic or antagonistic effects depending on the structural nuances of the compound.
- Cell Viability Effects : Concentration-dependent effects on cell viability have been observed across various cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and hypothesized bioactivities of the target compound with analogous acetamide derivatives:
Key Structural and Functional Comparisons:
Core Heterocycles :
- The target compound’s purine-dione core distinguishes it from simpler acetamides (e.g., ’s dichlorophenyl-thiazole derivative). Purine derivatives often target enzymes like phosphodiesterases or kinases .
- In contrast, thiazole () and triazole () substituents may prioritize antimicrobial or anti-inflammatory pathways .
Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and receptor affinity, while chlorine atoms () may enhance antibacterial activity .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a purine-acetamide intermediate with a pre-functionalized thiophene-oxadiazole moiety, analogous to methods in (1,3-dipolar cycloaddition for triazole-acetamides) .
- and highlight the use of hydrazide and alkylation reactions for purine-acetamide derivatives, suggesting shared synthetic strategies .
The oxadiazole-thiophene motif may confer selectivity for bacterial or cancer targets, as seen in similar compounds (e.g., ’s antimicrobial activity) .
Research Findings and Limitations
- Structural Insights : Computational studies (e.g., HOMO-LUMO analysis in ) indicate that electron-deficient substituents (e.g., oxadiazole) enhance reactivity and binding, supporting the target compound’s design .
- Data Gaps: No direct bioactivity or pharmacokinetic data are available for the target compound. Extrapolation from analogs remains speculative.
- Synthetic Challenges: Functionalizing the thiophene-oxadiazole moiety requires precise regioselectivity, as noted in ’s triazole synthesis .
Q & A
Q. What synthetic routes are recommended for synthesizing the target compound?
Methodological Answer: A robust method involves 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by Cu(OAc)₂ in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours. Key steps include:
- Purification via recrystallization (ethanol) .
- Characterization using IR and NMR spectroscopy (e.g., IR peaks: ~1670 cm⁻¹ for C=O; NMR signals: δ 5.38–5.48 ppm for –CH₂ groups) .
| Reaction Components | Conditions |
|---|---|
| Azide precursor (0.5 mmol) | Solvent: tert-BuOH:H₂O (3:1) |
| Alkyne precursor (0.5 mmol) | Catalyst: Cu(OAc)₂ (10 mol%) |
| Reaction time: 6–8 hours | Workup: Ethyl acetate extraction |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Q. How can researchers optimize purification of the compound?
Methodological Answer:
- Recrystallization : Use ethanol or 1,4-dioxane for high-purity yields .
- Column Chromatography : Employ silica gel with hexane:ethyl acetate gradients for complex mixtures .
Advanced Research Questions
Q. How can computational methods enhance synthesis optimization?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G* level) to identify energetically favorable conditions .
- AI-Driven Models : Integrate tools like COMSOL Multiphysics to simulate reaction parameters (e.g., solvent effects, catalyst loading) and reduce trial-and-error experimentation .
| Computational Parameter | Application |
|---|---|
| HOMO-LUMO Analysis | Predict reactivity and electron transitions |
| Reaction Path Search Algorithms | Identify mechanistic intermediates |
Q. How to resolve contradictions in spectral data across studies?
Methodological Answer:
Q. What strategies address unexpected byproducts in synthesis?
Methodological Answer:
Q. How to assess the compound’s potential biological activity?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Data Contradiction and Analysis
Q. How to interpret conflicting solubility data in different solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
